3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 118055-08-6
VCID: VC7938652
InChI: InChI=1S/C8H12N2/c1-7-6-9-10-5-3-2-4-8(7)10/h6H,2-5H2,1H3
SMILES: CC1=C2CCCCN2N=C1
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

CAS No.: 118055-08-6

Cat. No.: VC7938652

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine - 118055-08-6

Specification

CAS No. 118055-08-6
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
IUPAC Name 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Standard InChI InChI=1S/C8H12N2/c1-7-6-9-10-5-3-2-4-8(7)10/h6H,2-5H2,1H3
Standard InChI Key VCWMJOGQSOFPCJ-UHFFFAOYSA-N
SMILES CC1=C2CCCCN2N=C1
Canonical SMILES CC1=C2CCCCN2N=C1

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine consists of a bicyclic system where a pyrazole ring is fused to a partially saturated pyridine ring. The methyl group at position 3 introduces steric and electronic modifications that influence its reactivity and interactions. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₈H₁₂N₂
Molecular Weight136.19 g/mol
IUPAC Name3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
SMILESCC1=C2CCCCN2N=C1
InChIKeyVCWMJOGQSOFPCJ-UHFFFAOYSA-N

The compound’s partial saturation (4,5,6,7-tetrahydro) reduces aromaticity compared to fully conjugated analogues, potentially enhancing solubility and metabolic stability. Computational studies predict a logP value indicative of moderate lipophilicity, though experimental data on solubility, melting point, and boiling point remain unreported .

Synthesis and Derivatives

Synthetic Routes

While direct synthesis protocols for 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine are sparsely documented, related methodologies suggest feasible pathways. A one-pot multicomponent reaction employing 5-methylpyrazol-3-amine, aldehydes, and Meldrum’s acid in aqueous sodium dodecyl sulfate (SDS) has been used to synthesize structurally similar 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones . This green chemistry approach achieves yields exceeding 80% under mild conditions, highlighting the potential for eco-friendly scalability .

Alternative strategies involve cycloaddition reactions. For instance, diazafulvenium methides undergo [8π+2π] cycloaddition with steroidal scaffolds to yield tetrahydropyrazolo[1,5-a]pyridine-fused compounds, as demonstrated in the synthesis of antiandrogenic steroids . Such methods could be adapted to introduce methyl groups at specific positions through tailored starting materials.

Structural Modifications

Derivatives of this scaffold often exhibit enhanced bioactivity:

  • Hydroxymethyl-substituted chlorins: In photodynamic therapy, dihydroxymethyl chlorins fused with tetrahydropyrazolo[1,5-a]pyridine show nanomolar efficacy against melanoma cells due to improved hydrophilicity .

  • N1-Alkylated analogues: Modifications at the pyridine nitrogen have yielded non-benzodiazepine GABA-A receptor ligands with hypnotic properties, as seen in 3-amino-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-ones .

Computational and Mechanistic Insights

Molecular Docking Studies

Although specific studies on 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine are lacking, simulations on analogous compounds reveal key interactions:

  • Chlorin derivatives: Hydrophilic substituents enhance binding to cellular membranes, facilitating reactive oxygen species (ROS) generation under irradiation .

  • Steroid hybrids: The fused pyrazolo-pyridine moiety disrupts AR-coactivator interactions by occupying the ligand-binding domain’s hydrophobic pocket .

ADME Predictions

Computational models (e.g., SwissADME) predict favorable pharmacokinetics for this scaffold, including moderate blood-brain barrier permeability for CNS-targeted derivatives and hepatic clearance via cytochrome P450 enzymes .

Challenges and Future Directions

Despite its promise, several gaps hinder the translation of 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine into clinical applications:

  • Synthetic Scalability: Current methods require optimization for industrial-scale production, particularly in achieving regioselective methylation .

  • Toxicity Profiling: In vivo studies are needed to assess off-target effects, especially for derivatives targeting nuclear receptors like the AR .

  • Formulation Development: Enhancing the aqueous solubility of hydrophobic analogues remains critical for drug delivery .

Future research should prioritize structure-activity relationship (SAR) studies to elucidate the role of the methyl group in modulating bioactivity. Collaborative efforts between synthetic chemists and pharmacologists could accelerate the discovery of novel therapeutics within this chemical space.

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